molecular formula C11H11F3N2O B15255044 2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-

2-Pyrrolidinone, 1-[4-amino-2-(trifluoromethyl)phenyl]-

Cat. No.: B15255044
M. Wt: 244.21 g/mol
InChI Key: QIUZDTXQLZXAJD-UHFFFAOYSA-N
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Description

1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for enhancing the biological activity and stability of molecules. The presence of the pyrrolidinone ring further contributes to its versatility in chemical reactions and applications.

Preparation Methods

The synthesis of 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves several steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and high functional group tolerance . The process involves the use of boron reagents and palladium catalysts to achieve the desired product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. The choice of reagents and conditions can be tailored to improve yield and purity, making the process suitable for large-scale manufacturing.

Chemical Reactions Analysis

1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups, enhancing the compound’s versatility.

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, influencing their activity. This can lead to changes in cellular processes and pathways, making the compound effective in various applications .

Comparison with Similar Compounds

When compared to similar compounds, 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its unique combination of the trifluoromethyl group and pyrrolidinone ring. Similar compounds include:

These comparisons highlight the distinct properties and applications of 1-[4-amino-2-(trifluoromethyl)phenyl]-2-pyrrolidinone, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C11H11F3N2O

Molecular Weight

244.21 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethyl)phenyl]pyrrolidin-2-one

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)8-6-7(15)3-4-9(8)16-5-1-2-10(16)17/h3-4,6H,1-2,5,15H2

InChI Key

QIUZDTXQLZXAJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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